1,2-Oxazol-5(4H)-one

概要

説明

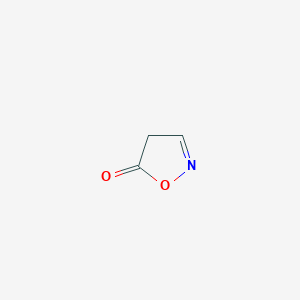

1,2-Oxazol-5(4H)-one: is a heterocyclic organic compound containing an oxazole ring fused with a lactone This compound is of significant interest in organic chemistry due to its unique structural features and reactivity

準備方法

Synthetic Routes and Reaction Conditions:

1,2-Oxazol-5(4H)-one can be synthesized through various methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, the reaction of amino acids with carbonyl compounds under acidic or basic conditions can lead to the formation of the oxazole ring. Another method involves the use of nitrile oxides, which react with alkenes or alkynes to form the oxazole ring.

Industrial Production Methods:

In industrial settings, the production of this compound often involves the use of efficient catalytic processes. These processes may include the use of metal catalysts or organocatalysts to facilitate the cyclization reactions. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

化学反応の分析

Types of Reactions:

1,2-Oxazol-5(4H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole-5-carboxylic acid derivatives.

Reduction: Reduction reactions can lead to the formation of oxazolidinones.

Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted oxazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines can be used under appropriate conditions.

Major Products:

Oxidation: Oxazole-5-carboxylic acid derivatives.

Reduction: Oxazolidinones.

Substitution: Various substituted oxazoles depending on the reagents used.

科学的研究の応用

Biological Activities

1,2-Oxazol-5(4H)-one and its derivatives exhibit a broad spectrum of biological activities:

- Antimicrobial Activity : Several studies have demonstrated that derivatives of this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds have shown enhanced activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae compared to standard antibiotics like streptomycin .

- Anticancer Properties : Research indicates that certain derivatives can inhibit the growth of cancer cells by targeting specific enzymes involved in tumor progression. For example, compounds similar to acivicin disrupt glutamate metabolism, which is critical for cancer cell survival .

- Anti-inflammatory Effects : Some oxazolone derivatives have been evaluated for their anti-inflammatory activity, showing promise in reducing inflammation markers in vitro .

Antimicrobial Evaluation

A study synthesized a series of 2-phenyloxazol-5(4H)-ones and evaluated their antimicrobial efficacy. The results indicated that specific substitutions on the phenyl ring significantly enhanced antibacterial activity against multiple pathogens. For example, a derivative with a 2,5-dimethoxy substitution exhibited a two-fold increase in activity against Staphylococcus epidermidis compared to its parent compound .

Anticancer Activity

Another research effort focused on synthesizing new heterocycles from oxazol-5(4H)-one. These compounds were screened for their antiproliferative effects against various cancer cell lines. The findings suggested that halogen-free oxazolones had the potential for further anticancer investigations due to their lower toxicity profiles compared to halogenated variants .

Antioxidant Properties

A series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-ones were synthesized and tested for antioxidant activity. One compound showed an inhibition rate of 89% on hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme activity, indicating strong antioxidant potential .

Data Tables

| Biological Activity | Compound Example | Target Organism/Cell Line | Activity Level |

|---|---|---|---|

| Antibacterial | OBS 9a | Staphylococcus aureus | Increased by 2-fold |

| Anticancer | Halogen-free variant | Various cancer cell lines | Significant inhibition |

| Antioxidant | E3 | Rat liver microsomes | 89% EROD inhibition |

作用機序

The mechanism of action of 1,2-Oxazol-5(4H)-one and its derivatives often involves interactions with specific molecular targets. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme and preventing its normal function. The lactone moiety can also participate in nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

類似化合物との比較

Oxazole: A simpler structure without the lactone moiety.

Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with a different arrangement.

Oxazolidinone: A reduced form of oxazole with a saturated ring.

Uniqueness:

1,2-Oxazol-5(4H)-one is unique due to the presence of both the oxazole ring and the lactone moiety. This combination imparts distinct reactivity and potential applications compared to other similar compounds. The lactone moiety enhances its ability to participate in nucleophilic and electrophilic reactions, making it a versatile building block in organic synthesis.

生物活性

Overview

1,2-Oxazol-5(4H)-one, a heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its oxazole ring fused with a lactone structure, which contributes to its reactivity and potential therapeutic applications. Research indicates that derivatives of this compound exhibit a variety of biological effects including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.

The structural features of this compound allow it to interact with various biological targets. Its mechanism of action is often compared to compounds like acivicin, which disrupts glutamate metabolism and inhibits the synthesis of certain enzymes critical for cancer cell growth. The biochemical pathways affected by these compounds include:

- Inhibition of Enzymes : Compounds similar to this compound have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity treatments.

- Antimicrobial Activity : Several derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria .

Antimicrobial Properties

This compound derivatives have shown promising antibacterial and antifungal activities. For instance:

- Antibacterial : These compounds have been effective against various bacterial strains, making them potential candidates for new antibiotic therapies .

- Antifungal : Certain derivatives exhibit activity against fungi such as Candida species.

Anticancer Activity

Research has indicated that this compound derivatives can inhibit the growth of cancer cells. A study highlighted that specific oxazolone derivatives showed significant cytotoxic effects on human pancreatic carcinoma cells .

Anti-inflammatory Effects

Numerous studies report the anti-inflammatory properties of these compounds. For example:

- Studies on Inflammation : A series of benzylidene-oxazolones demonstrated substantial anti-inflammatory activity compared to standard treatments like aspirin . The most effective derivative reduced edema significantly in experimental models.

Analgesic Activity

The analgesic properties of this compound have been explored through various pharmacological tests:

- Acetic Acid-Induced Writhing Test : This test indicated that certain oxazolone derivatives produced significant reductions in pain responses .

- Hot Plate Test : Compounds administered showed increased pain tolerance in treated animals compared to controls .

Table of Biological Activities

Notable Research Studies

- Analgesic and Anti-inflammatory Effects : A study synthesized several oxazolone derivatives and evaluated their analgesic activities through established pharmacological tests. The results indicated that some compounds exhibited better analgesic effects than standard drugs like pentazocine .

- Molecular Docking Studies : Molecular docking simulations were conducted to predict the binding affinities of oxazolones against targets involved in pain and inflammation. The results provided insights into the potential mechanisms through which these compounds exert their biological effects .

- Toxicity Assessments : Acute toxicity studies revealed that new oxazolone derivatives did not exhibit lethal effects in animal models, suggesting a favorable safety profile for further development .

特性

IUPAC Name |

4H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c5-3-1-2-4-6-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWUTXXJFOIVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579129 | |

| Record name | 1,2-Oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-48-6 | |

| Record name | 5(4H)-Isoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1,2-oxazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Isoxazol-5(4H)-one?

A1: The molecular formula of Isoxazol-5(4H)-one is C3H3NO2, and its molecular weight is 85.06 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize Isoxazol-5(4H)-one derivatives?

A2: Researchers often employ a combination of spectroscopic methods to characterize Isoxazol-5(4H)-one derivatives, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide valuable information about the compound's structure, proton and carbon environments, and stereochemistry. []

- Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule, particularly the characteristic carbonyl (C=O) stretching vibrations. [, , ]

- Mass Spectrometry (MS): This technique determines the molecular weight and fragmentation patterns, aiding in structural elucidation. [, ]

- X-ray Crystallography: Provides detailed three-dimensional structural information for crystalline derivatives, revealing bond lengths, angles, and conformation. [, , ]

Q3: Can you elaborate on the unique structural features of 4-Methyleneisoxazolones?

A3: 4-Methyleneisoxazolones exhibit highly twisted C=C double bonds, with dihedral angles ranging from 26° to 90°, as confirmed by X-ray crystallography. [] This twisting is attributed to steric hindrance from substituents on the methylene group, leading to reduced π-bond character and even single bond characteristics in some cases.

Q4: What are the common synthetic approaches to Isoxazol-5(4H)-ones?

A4: One of the most prevalent methods is the one-pot, three-component cyclocondensation reaction involving:

- Acids: Sulfuric acid [], salicylic acid [], succinic acid [], sulfanilic acid [], pyridinium p-toluenesulfonate []

- Bases: Sodium acetate [], sodium silicate [, ], sodium sulfide [], sodium ascorbate [], sodium tetraborate []

- Ionic Liquids: [2-aemim]im [], choline chloride: zinc(II) chloride deep eutectic solvent []

- Heterogeneous Catalysts: Modified dealuminated mesolite [], sulfated tin oxide [], 6-methylguanamine-supported CoFe2O4 [], DOWEX®50WX4 [], Dowex1-x8OH []

Q5: How do reaction conditions impact the synthesis of Isoxazol-5(4H)-ones?

A5: The choice of catalyst, solvent, temperature, and reaction time significantly influences yield, purity, and isomeric distribution of the final product. Recent research focuses on developing greener, more sustainable synthetic routes using:

- Water as a Solvent: Replacing traditional organic solvents with water offers environmental benefits and cost-effectiveness. [, , , , , , ]

- Mild Reaction Conditions: Room temperature synthesis or microwave irradiation can accelerate reactions and enhance yields while minimizing energy consumption. [, , , ]

- Reusable Catalysts: Employing recyclable catalysts, such as solid-supported reagents or ionic liquids, minimizes waste generation and promotes sustainability. [, , , ]

Q6: What are some key reactions that Isoxazol-5(4H)-ones can undergo?

A6: Isoxazol-5(4H)-ones are versatile synthetic intermediates capable of participating in diverse reactions:

- Ring Transformations: Can undergo ring contraction to form 2H-azirines via iridium-catalyzed decarboxylation. []

- Cycloadditions: React with alkynes to produce various heterocycles, including pyrroles. [, ]

- Michael Additions: The nucleophilic carbon at the 4-position readily undergoes Michael addition with nitroalkenes, leading to pyrrolidin-2-one derivatives upon subsequent reduction and cyclization. []

- Aza-Wittig Reactions: Can be converted to 2-azabuta-1,3-dienes or pyrroles through palladium-catalyzed decarboxylative condensation with aldehydes. []

- Mannich Reactions: Can be employed as nucleophiles in organocatalytic asymmetric Mannich reactions with isatin-derived ketimines, yielding chiral 3-aminooxindoles. []

Q7: What are the reported biological activities of Isoxazol-5(4H)-one derivatives?

A7: Isoxazol-5(4H)-ones exhibit a diverse range of biological activities:

- Antibacterial: Demonstrated activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antimicrobial drug development. [, ]

- Antifungal: Several derivatives have shown promising antifungal activity against various fungal strains, including Candida species. [, ]

- Anti-inflammatory: Possess anti-inflammatory properties, suggesting potential applications in treating inflammatory conditions. [, , ]

- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Isoxazol-5(4H)-ones have emerged as potent inhibitors of PTP1B, a therapeutic target for type 2 diabetes and obesity. []

Q8: What is the significance of the isoxazole ring in drug discovery?

A8: The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently found in various bioactive natural products and pharmaceuticals. Its presence can enhance a molecule's:

Q9: Can you provide examples of how structural modifications influence the biological activity of Isoxazol-5(4H)-ones?

A9: Research highlights the profound impact of structural modifications on the biological activity of Isoxazol-5(4H)-ones:

- Substituent Effects: The type, size, and position of substituents on the isoxazole ring, particularly at the 3- and 4-positions, significantly affect potency, selectivity, and pharmacokinetic properties. []

- Stereochemistry: The presence of stereocenters in Isoxazol-5(4H)-one derivatives can lead to distinct biological profiles for different stereoisomers, emphasizing the importance of stereoselective synthesis. [, ]

- Introduction of Pharmacophores: Incorporating additional pharmacophores or functional groups can modulate target specificity, improve binding affinity, and optimize pharmacological properties. []

Q10: How are Isoxazol-5(4H)-one derivatives studied for their biological activity?

A10: Researchers utilize a combination of in vitro and in vivo models to investigate the biological effects of Isoxazol-5(4H)-one derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。